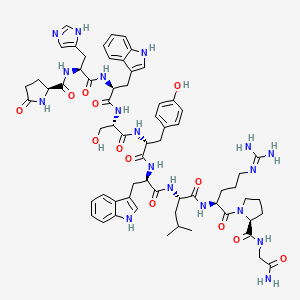
(D-Tyr5,D-Trp6)-LHRH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(D-Tyr5,D-Trp6)-LHRH is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). LHRH is a decapeptide hormone responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The modifications at positions 5 and 6 with D-tyrosine and D-tryptophan, respectively, enhance the stability and biological activity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (D-Tyr5,D-Trp6)-LHRH typically involves solid-phase peptide synthesis (SPPS). The process includes:
Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups to expose reactive sites.
Cleavage: Detachment of the peptide from the resin.
Industrial Production Methods
Industrial production may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
(D-Tyr5,D-Trp6)-LHRH can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Amino acid substitutions to modify biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Protected amino acids, coupling reagents like HBTU or DIC.
Major Products
The major products depend on the specific reactions and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in free thiols.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Biology
Hormone Research: Investigated for its role in regulating reproductive hormones.
Medicine
Cancer Therapy: Explored as a potential therapeutic agent for hormone-dependent cancers.
Fertility Treatments: Studied for its effects on ovulation and spermatogenesis.
Industry
Pharmaceuticals: Used in the development of peptide-based drugs.
Mecanismo De Acción
(D-Tyr5,D-Trp6)-LHRH exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. The modifications at positions 5 and 6 enhance receptor binding affinity and resistance to enzymatic degradation.
Comparación Con Compuestos Similares
Similar Compounds
Leuprolide: Another LHRH analog used in cancer therapy.
Goserelin: An LHRH analog used for treating prostate and breast cancer.
Triptorelin: An LHRH analog used in fertility treatments.
Uniqueness
(D-Tyr5,D-Trp6)-LHRH is unique due to its specific modifications, which enhance its stability and biological activity compared to other LHRH analogs.
Propiedades
Fórmula molecular |
C64H82N18O13 |
|---|---|
Peso molecular |
1311.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 |
Clave InChI |
VXKHXGOKWPXYNA-JTBJUJJOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


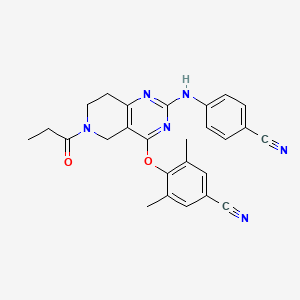
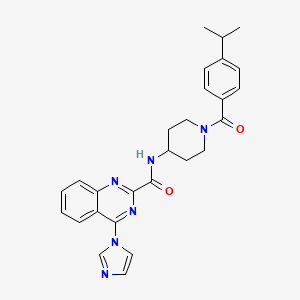
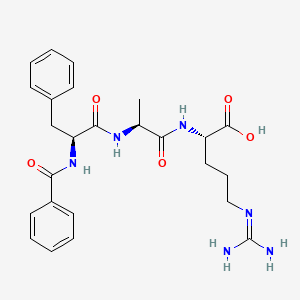

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)

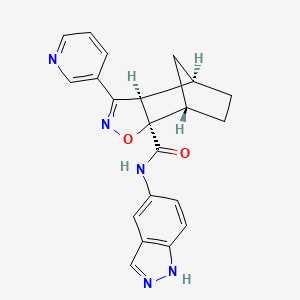
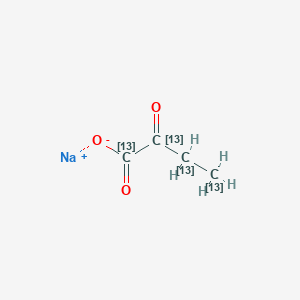

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)
